1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-7-15-11(18-16-7)9-4-13-6-14-10(9)17-3-2-8(12)5-17/h4,6,8H,2-3,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQBTKMRANLKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2N3CCC(C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine typically involves the formation of the oxadiazole ring followed by the construction of the pyrimidine ring and the attachment of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine involves its interaction with specific molecular targets within cells. The oxadiazole and pyrimidine rings allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Analysis
Core Heterocycles: The target compound’s pyrimidine-oxadiazole-pyrrolidine triad is distinct from Navacaprantum’s quinoline-piperidine system . Pyrimidine-based analogs (e.g., triazolopyrimidines in ) often exhibit kinase inhibition, suggesting the target compound may share similar mechanisms. Compounds like 3-methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine () highlight the role of triazole-oxadiazole hybrids in antiparasitic drug design, though their pyridine core differs from the target’s pyrimidine .
Substituent Effects :
- The direct attachment of oxadiazole to pyrimidine in the target compound contrasts with methylene-bridged analogs (e.g., EP 1 808 168 B1 derivatives), which may alter steric and electronic profiles .
- The 3-methyl group on the oxadiazole is conserved in Navacaprantum, suggesting this substituent enhances stability or receptor binding .
This could influence solubility or target selectivity .
Research Findings and Implications
- Synthetic Routes : The target compound may be synthesized via methods analogous to , such as cyclocondensation of carbohydrazides with imidamide derivatives under anhydrous conditions .
- Biological Potential: While direct data on the target compound is lacking, structural analogs like Navacaprantum (κ-opioid antagonist) and pyrazolopyrimidines (kinase inhibitors) suggest possible applications in CNS disorders or oncology .
- Optimization Opportunities : Introduction of solubilizing groups (e.g., tetrahydropyran in ) or fluorinated substituents (common in CNS drugs, e.g., Navacaprantum’s 8-fluoro group) could enhance bioavailability .
Biological Activity
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The unique structure of this compound, characterized by the presence of multiple heterocycles, positions it as a potential candidate for drug development targeting various diseases, particularly cancer and infectious diseases.
Biological Activities
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial , antifungal , anticancer , and anti-inflammatory properties. The biological activity of this compound is attributed to its ability to inhibit various enzymes and pathways involved in disease processes.
Anticancer Activity
Studies have demonstrated that derivatives containing the oxadiazole moiety can effectively inhibit cancer cell proliferation. For instance:
- Compounds derived from oxadiazoles have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), leukemia (CEM), and melanoma (MEL) cells .
Table 1: Cytotoxicity of Selected Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | MCF-7 | 10.38 | Apoptosis induction |
| 1b | CEM | 9.8 | HDAC inhibition |
| 1c | MEL | 12.1 | Topoisomerase II inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits substantial activity against various bacterial strains, potentially through the inhibition of bacterial enzymes .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression such as HDAC (Histone Deacetylases) and thymidylate synthase .
- Apoptosis Induction : Flow cytometry assays revealed that this compound induces apoptosis in cancer cells through upregulation of p53 and activation of caspase pathways .
- Molecular Docking Studies : These studies suggest strong hydrophobic interactions with target proteins, enhancing binding affinity and specificity .
Case Studies
Several case studies highlight the effectiveness of this compound:
- A study involving the administration of oxadiazole derivatives to mice models indicated significant tumor reduction compared to control groups.
- Clinical trials assessing the safety and efficacy of similar compounds have shown promising results in early-phase trials for patients with resistant cancers.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
Answer: The synthesis involves multi-step reactions. First, the 1,2,4-oxadiazole ring is formed via cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) under reflux . Next, the oxadiazole intermediate is coupled with a pyrimidine derivative via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination). Key intermediates include 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine and protected pyrrolidin-3-amine derivatives. Optimized conditions (Na₂CO₃, Pd(PPh₃)₄, DME/H₂O at 150°C) ensure efficient coupling .
Q. Which spectroscopic techniques are reliable for characterizing this compound?
Answer: ¹H and ¹³C NMR confirm regiochemistry, with pyrimidine protons resonating at δ 9.10–8.87 and the methyl group at δ 2.29 . Mass spectrometry (EI-MS or HRMS) validates molecular weight, while HPLC (>95% purity) ensures quality . Melting point analysis (e.g., 211–215°C) further corroborates identity .
Q. What storage conditions and handling precautions are recommended?
Answer: Store under inert gas (Ar/N₂) at –20°C to prevent oxadiazole degradation. Stability studies show minimal decomposition at 40°C/75% RH for 6 months if protected from light/moisture . Use PPE (gloves, goggles) due to potential irritancy, as seen in benzoxazol-2-amine analogs .
Q. How can initial biological activity screens be designed?
Answer: Prioritize kinase inhibition (oxadiazole moiety) and antiviral (pyrimidine-pyrrolidine scaffold) assays. Use enzyme inhibition (ADP-Glo™) and cell-based viability (MTT/resazurin) assays against cancer lines (HeLa, MCF-7) . Molecular docking (e.g., against SARS-CoV-2 main protease) guides rational target selection .
Advanced Research Questions
Q. How can computational tools optimize synthesis?
Answer: Quantum mechanical methods (DFT at B3LYP/6-31G*) model cyclization transition states, predicting solvent/catalyst effects . Machine learning platforms (e.g., ICReDD) analyze thermodynamic/kinetic data to streamline conditions (e.g., POCl₃ vs. T3P®), reducing optimization time from 6 months to 3 weeks .
Q. What SAR strategies target the pyrrolidine and oxadiazole moieties?
Answer: (1) Modify oxadiazole substituents (3-methyl vs. 3-ethyl) to assess steric effects ; (2) Introduce spirocyclic/fluorinated pyrrolidine derivatives to enhance pharmacokinetics ; (3) Replace pyrimidine with pyrazine for altered π-stacking. 3-Methyl substitution improves metabolic stability by 40% .
Q. How to resolve contradictory yield data during scale-up?
Answer: Use Design of Experiments (DoE, e.g., Box-Behnken design) to identify critical factors (catalyst loading, stirring rate). A 2³ factorial design showed Pd(PPh₃)₄ (10 mol%) and >500 rpm stirring are vital for >80% coupling yield . Continuous flow reactors reduce batch variability .
Q. What advanced techniques characterize regioisomeric impurities?
Answer: LC-MS/MS with ion mobility separates regioisomers via collision cross-section differences . ¹⁵N NMR resolves pyrimidine substitution ambiguities . X-ray crystallography (e.g., CCDC 2056781) confirms oxadiazole regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
